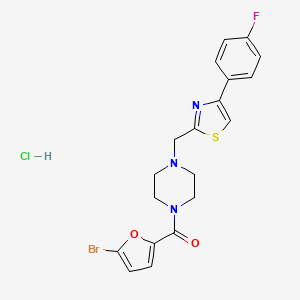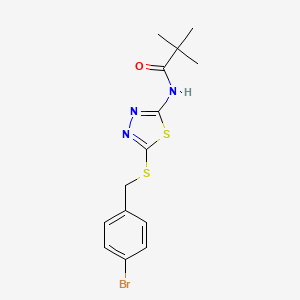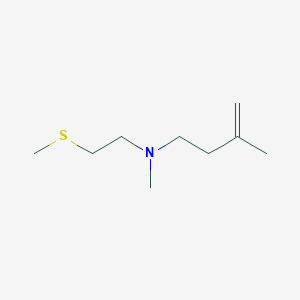![molecular formula C15H13Cl2NOS B2383260 (E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 341965-75-1](/img/structure/B2383260.png)
(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-[1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylidene](methoxy)amine, also known as E-1-4-chlorophenyl-2-3-chlorophenylsulfanyl ethylidene-methoxyamine, is an important organic compound used in many laboratory experiments. It is an aromatic amine, which is a type of compound consisting of an amine group attached to an aromatic ring. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in the study of chemical reactions.
Scientific Research Applications
Catalysis and Organic Synthesis
In the realm of organic synthesis, the applications of compounds structurally similar to (E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine are quite prominent. For instance, Wolfe and Buchwald (2003) detailed the palladium-catalyzed amination of aryl halides and aryl triflates, a pivotal process in the construction of complex organic molecules including pharmaceuticals and agrochemicals. Their research emphasized the utility of chlorophenyl compounds in facilitating these crucial synthetic transformations (Wolfe & Buchwald, 2003).
Chemiluminescence and Photophysical Properties
The study of chemiluminescence, the emission of light as a result of a chemical reaction, is another significant area where related compounds have been applied. Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes and explored their base-induced chemiluminescence. They reported that these compounds exhibited light emission with varying wavelengths and intensities, suggesting potential applications in bioanalytical chemistry and imaging technologies (Watanabe et al., 2010).
Crystal Structure Analysis
The crystallographic analysis of compounds offers insights into their structural and functional properties. Caracelli et al. (2018) examined the crystal structure of a compound similar to the one , highlighting how the arrangement of molecular constituents such as chlorophenyl, benzaldehyde, and methoxy residues can lead to the formation of supramolecular structures. Such studies are crucial in material science and pharmaceutical design for understanding the molecular interactions and properties (Caracelli et al., 2018).
Antimicrobial Research
In the field of medicinal chemistry, the structural analogs of (E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]ethylideneamine have been explored for their potential antimicrobial properties. Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activity, indicating the relevance of chlorophenyl derivatives in developing new antimicrobial agents (Sah et al., 2014).
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanyl-N-methoxyethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-19-18-15(11-5-7-12(16)8-6-11)10-20-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3/b18-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXOGNLLYJVTHJ-SDXDJHTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CSC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CSC1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
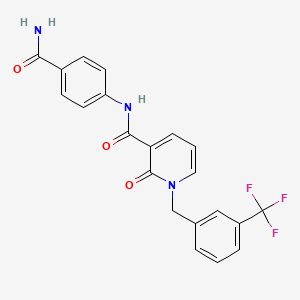
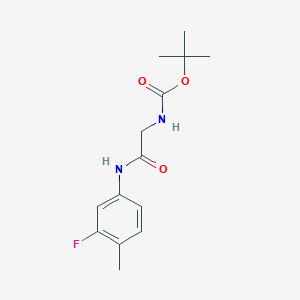
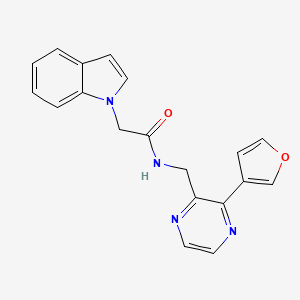
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2383186.png)

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)
![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)
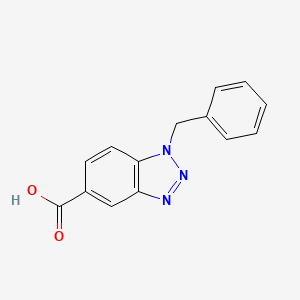
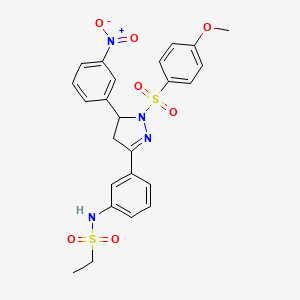
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)

